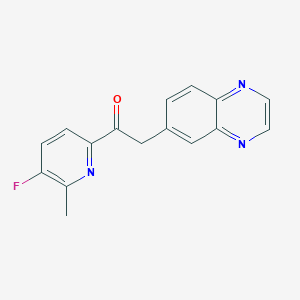
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
説明
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone, also known by its CAS number 1132610-44-6, is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H12FN3O
- Molecular Weight : 281.28 g/mol
- CAS Number : 1132610-44-6
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O |
| Molecular Weight | 281.28 g/mol |
| CAS Number | 1132610-44-6 |
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly those linked to cancer progression and inflammation.
Inhibitory Activity
This compound has demonstrated significant inhibitory activity against:
- ALK5 (Activin receptor-like kinase 5) : A key player in TGF-beta signaling pathways. The compound showed an IC50 value of approximately 4.69 μM, indicating potent inhibition at micromolar concentrations .
Antimicrobial Activity
Research has indicated that the compound possesses notable antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:
- Transforming Growth Factor-Beta Pathway Inhibition : A study synthesized various triazole derivatives related to quinoxaline structures and assessed their ALK5 inhibitory activity, which parallels findings for our target compound .
- Antibacterial Screening : Another investigation highlighted the antibacterial properties of compounds with similar structural motifs, reinforcing the potential of the pyridine and quinoxaline frameworks in developing new antibiotics .
- In Vitro Assays : Various assays conducted on synthesized derivatives have shown promising results against resistant bacterial strains, indicating that modifications to the core structure can enhance biological activity .
特性
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-12(17)3-5-14(20-10)16(21)9-11-2-4-13-15(8-11)19-7-6-18-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFNUEHQRUSBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CC2=CC3=NC=CN=C3C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677584 | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132610-44-6 | |
| Record name | 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-(6-quinoxalinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















